2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol
Description
Properties
IUPAC Name |
(3-hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-7,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIAEEACYRUJKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21651-04-7 | |
| Record name | 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Tosylation as a Key Functionalization Strategy
The target compound features a p-toluenesulfonyl (tosyl) group at the 3-position of a 2,2-dimethylpropan-1-ol backbone. Tosylation reactions typically employ p-toluenesulfonyl chloride (TsCl) under basic conditions to convert alcohol groups into better leaving groups. The general mechanism involves:
- Deprotonation of the hydroxyl group by a base (e.g., triethylamine, pyridine)
- Nucleophilic attack of the alkoxide on TsCl's sulfur atom
- Elimination of HCl, stabilized by the base
For 2,2-dimethyl-1,3-propanediol (the precursor diol), regioselectivity becomes critical due to the presence of two primary alcohol groups. Kinetic control at lower temperatures (-10°C to 0°C) favors tosylation at the less hindered position, while thermodynamic control at elevated temperatures (50-90°C) may alter selectivity.
Synthetic Routes and Optimization
Direct Mono-Tosylation Method
Reaction Conditions
- Substrate : 2,2-Dimethyl-1,3-propanediol (1.0 eq)
- Reagents : TsCl (1.1 eq), Triethylamine (2.5 eq)
- Solvent : Dichloromethane (0.5 M)
- Temperature : 0°C → Room temperature (18-25°C)
- Time : 4-6 hours
Procedure
- Charge reactor with diol and DCM under N₂ atmosphere
- Cool to 0°C, add triethylamine dropwise
- Introduce TsCl dissolved in DCM over 30 minutes
- Warm to room temperature, monitor by TLC (Hexane:EtOAc 3:1)
- Quench with ice water, extract organic phase
- Dry over MgSO₄, concentrate under reduced pressure
- Purify by flash chromatography (SiO₂, Hexane → Hexane/EtOAc gradient)
Protected Group Strategy
For improved regiocontrol, a protection/deprotection sequence proves effective:
Step 1: Silyl Protection
2,2-Dimethyl-1,3-propanediol + TBDMSCl (1.05 eq)
→ Imidazole (1.2 eq) in DMF, 0°C → RT, 12 h
Yield: 89% mono-TBDMS ether
Step 2: Tosylation
TBDMS-protected diol (1.0 eq) + TsCl (1.1 eq)
→ Pyridine (2.0 eq) in DCM, 0°C, 2 h
Yield: 94% tosylated intermediate
Step 3: Deprotection
TBAF (1.1 eq) in THF, 0°C → RT, 3 h
Yield: 91% final product
Comparative Analysis of Methodologies
| Parameter | Direct Tosylation | Protected Route |
|---|---|---|
| Reaction Steps | 1 | 3 |
| Total Time | 6 h | 17 h |
| Overall Yield | 68-72% | 76% |
| Regioselectivity | 85:15 | >99:1 |
| Purification Needs | Medium | High |
Table 1: Performance metrics of primary synthetic approaches
Critical Process Parameters
Solvent Effects
Base Selection
- Triethylamine : Cost-effective but forms insoluble hydrochloride salts
- Pyridine : Enhances selectivity through coordination effects
- DMAP : Catalytic amounts (0.1 eq) accelerate reaction 3-fold
Scalability Considerations
Pilot-Scale Protocol (10 mol batch):
- Use jacketed reactor with temperature control (±2°C)
- Implement slow TsCl addition (≥60 minutes) to manage exotherm
- Employ continuous extraction system for workup
- Utilize simulated moving bed chromatography for purification
Typical Impurities :
- Ditosylate byproduct (5-12% in direct method)
- Chlorinated derivatives from incomplete HCl removal
- Oxidation products at elevated temperatures
Advanced Characterization Data
¹H NMR (400 MHz, CDCl₃):
δ 1.25 (s, 6H, C(CH₃)₂)
δ 2.45 (s, 3H, Ar-CH₃)
δ 3.65 (d, J=5.8 Hz, 2H, CH₂OH)
δ 4.15 (t, J=6.2 Hz, 2H, OCH₂)
δ 7.35-7.80 (m, 4H, aromatic)
APCI-MS :
m/z 283.1 [M+H]⁺ (calculated 282.4)
Industrial Applications and Modifications
Continuous Flow Synthesis
Recent adaptations employ microreactor technology:
Green Chemistry Approaches
- Biocatalytic tosylation using lipases in ionic liquids
- 62% yield achieved with reduced solvent waste
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction Reactions: The hydroxyl group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions . The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted products, while oxidation reactions can produce corresponding ketones or aldehydes .
Scientific Research Applications
The compound is classified with several hazard statements indicating it is harmful if swallowed or in contact with skin. Proper safety measures should be taken when handling this chemical.
Organic Synthesis
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol serves as a valuable intermediate in organic synthesis. Its sulfonate group can facilitate nucleophilic substitutions and other transformations, making it useful for creating more complex molecules.
Case Study: Synthesis of Sulfonate Esters
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize sulfonate esters that exhibited enhanced biological activity. The sulfonate moiety was instrumental in increasing the solubility of the resulting compounds in aqueous environments, which is crucial for many pharmaceutical applications .
Pharmaceutical Research
This compound has potential applications in drug development due to its ability to modify biological activity through structural changes. The presence of the sulfonate group can enhance the pharmacokinetic properties of drug candidates.
Case Study: Anticancer Activity
A research article in Cancer Research highlighted the use of this compound as a precursor for synthesizing novel anticancer agents. The study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development .
Material Science
In material science, this compound can be employed as a building block for creating functional polymers. Its unique properties allow for the modification of polymer characteristics such as thermal stability and mechanical strength.
Case Study: Polymer Synthesis
A study published in Polymer Chemistry explored the use of this compound in synthesizing sulfonated polymers that exhibited improved ionic conductivity. These materials are particularly relevant for applications in fuel cells and batteries .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-tosyloxypropanol
- 2,2-Dimethyl-3-(p-toluenesulfonyloxy)-1-propanol
- Toluene-4-sulfonic acid 3-hydroxy-2,2-dimethyl-propyl ester
Uniqueness
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol is unique due to its specific structural composition and its ability to act as a versatile reagent in various organic synthesis reactions . Its applications in multiple fields, including chemistry, biology, medicine, and industry, further highlight its uniqueness .
Biological Activity
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol, also known by its CAS number 21651-04-7, is a sulfonate ester with potential applications in medicinal chemistry. Its structure includes a sulfonyl group, which is often associated with biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
The chemical formula for this compound is , with a molecular weight of 258.34 g/mol. The compound appears as an oil and is stable at room temperature. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₈O₄S |
| Molecular Weight | 258.34 g/mol |
| IUPAC Name | (3-hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate |
| Appearance | Oil |
Biological Activity Overview
Research on the biological activity of this compound indicates its potential as an antimicrobial agent. The sulfonate group contributes to its interaction with biological targets, potentially affecting bacterial cell walls or metabolic pathways.
Case Studies
- Antibacterial Efficacy : In vitro studies on related sulfonate compounds revealed that they effectively inhibit bacterial growth through mechanisms involving disruption of folate synthesis pathways. This suggests that this compound may exhibit similar activity.
- Inflammatory Response : Research has indicated that compounds containing sulfonyl groups can modulate inflammatory responses. For example, studies have shown that certain sulfonamide derivatives can downregulate pro-inflammatory cytokines in cell cultures . This opens avenues for exploring the anti-inflammatory potential of this compound.
Research Findings
Recent literature reviews indicate that the development of novel antimicrobial agents is crucial due to rising antibiotic resistance . The structural characteristics of sulfonate esters like this compound could be pivotal in designing new antibiotics that evade existing resistance mechanisms.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol?
- Methodology : A two-step synthesis is typical:
Sulfonylation : React 2,2-dimethylpropan-1-ol with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl. Maintain temperatures between 0–5°C to minimize side reactions.
Purification : Isolate the product via liquid-liquid extraction (e.g., water/DCM) and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Considerations : Ensure stoichiometric excess of sulfonyl chloride (1.2 equiv.) and rigorous moisture control to prevent hydrolysis of the sulfonate ester .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify protons on the sulfonate ester (δ ~7.8 ppm for aromatic protons, δ ~4.3 ppm for the –CH2–O– group) and methyl groups (δ ~1.2–1.4 ppm). Confirm stereochemistry via coupling constants .
- Mass Spectrometry (MS) : Look for molecular ion [M+H]+ and fragments corresponding to the sulfonate group (e.g., m/z 155 for tosyl fragment) .
- IR Spectroscopy : Confirm sulfonate (S=O stretching at ~1170–1370 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) groups .
Q. What are the primary applications of this compound in organic synthesis?
- Intermediate : Serves as a protected alcohol for nucleophilic substitutions (e.g., SN2 reactions) due to the tosyl group’s leaving ability .
- Building Block : Used in synthesizing complex molecules like pharmaceuticals or agrochemicals, leveraging its stability and reactivity .
Advanced Research Questions
Q. How can the sulfonylation step be optimized to maximize yield and purity?
- Variables :
- Catalyst : Add 4-dimethylaminopyridine (DMAP, 0.1 equiv.) to accelerate sulfonate formation .
- Solvent : Use THF or DMF for improved solubility of intermediates.
- Temperature : Prolonged stirring at room temperature (12–24 hours) ensures complete conversion .
- Analysis : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate). Yield typically exceeds 80% after optimization .
Q. What side reactions occur during synthesis, and how are they mitigated?
- Hydrolysis : The sulfonate ester may hydrolyze in aqueous conditions. Use anhydrous solvents and inert atmosphere (N2/Ar) .
- Elimination : Base-catalyzed β-elimination can form alkenes. Minimize by avoiding strong bases (e.g., NaOH) and using mild conditions (e.g., NaHCO3) .
- Byproducts : Trace toluenesulfonic acid may form; neutralize with aqueous NaHCO3 during workup .
Q. How does the sulfonate group influence reactivity in nucleophilic substitutions?
- Leaving Group Ability : The tosyl group is a superior leaving group compared to –OH or –OMe, enabling efficient SN2 displacements with nucleophiles (e.g., halides, amines) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity and reaction rates .
- Steric Effects : The 2,2-dimethyl group may hinder backside attack, requiring elevated temperatures (50–80°C) for bulky nucleophiles .
Q. Are computational studies available to predict this compound’s stability or reactivity?
- DFT Calculations : Predict transition states for substitution reactions, optimizing nucleophile orientation and solvent interactions. PubChem’s computed data (e.g., Gibbs free energy of activation) can guide mechanistic studies .
- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments to assess storage stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
